molecular formula C7H9N3O6S B2428400 {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid CAS No. 1006442-39-2

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid

Cat. No.: B2428400
CAS No.: 1006442-39-2
M. Wt: 263.22
InChI Key: DJRNXHKSBGDQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” is a chemical compound with the linear formula C6H7N3O4 . It has a molecular weight of 185.14 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazole derivatives have been synthesized using various methods . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis Techniques : The compound is involved in various synthesis techniques. For example, it is formed as a reaction product in the synthesis of 3H-pyrazoles through reactions involving methyl and p-tolyl phenylethynyl sulfones, demonstrating its role in the synthesis of heterocyclic compounds (Vasin et al., 2015).

  • Chemical Transformations : This chemical plays a role in the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, indicating its significance in the study of the stability and reactivity of pyrazole compounds under different conditions (Vasin et al., 2014).

Reactions and Reactivity

  • Nitration Reactions : The compound participates in nitration reactions, contributing to the formation of various nitro derivatives, which is essential for the development of new compounds with potential applications in different fields (Barry et al., 1969).

  • Reactivity Analysis : Studies on the kinetics, products, and mechanisms of nitration involving compounds like this one help in understanding the reactivity of heteroaromatic compounds (Grimmett et al., 1972).

Biological Activities and Applications

  • Antimicrobial Activity : Research has been conducted on the synthesis and antimicrobial activity of compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which includes derivatives of this compound, indicating its relevance in the search for new antimicrobial agents (El‐Emary et al., 2002).

  • Insecticidal and Herbicidal Activities : Some derivatives of this compound have shown promising herbicidal and insecticidal activities, highlighting its potential application in agriculture and pest control (Wang et al., 2015).

Coordination Chemistry

  • Complex Formation : This compound is involved in the formation of coordination complexes, especially with metals like cobalt and copper, which is significant in the field of coordination chemistry and the development of new materials (Hadda et al., 2007).

Safety and Hazards

Sigma-Aldrich provides “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

While specific future directions for “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” were not found, there is a necessity for the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, such as imidazole, have been reported to give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O6S/c1-5-2-6(10(13)14)8-9(5)4-17(15,16)3-7(11)12/h2H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRNXHKSBGDQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CS(=O)(=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.